N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide can be achieved through several synthetic pathways. One common method involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with phenylsulfanylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods can significantly reduce reaction times and improve yields, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, KBr), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzothiazole core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can lead to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide
- N-(6-methyl-1,3-benzothiazol-2-yl)-2-(naphthalene-2-sulfonyl)acetamide
- N-(6-methyl-1,3-benzothiazol-2-yl)-Nα-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]phenylalaninamide
Uniqueness
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylsulfanyl group differentiates it from other benzothiazole derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities .
Properties
Molecular Formula |
C22H18N2OS2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C22H18N2OS2/c1-15-12-13-18-19(14-15)27-22(23-18)24-21(25)20(16-8-4-2-5-9-16)26-17-10-6-3-7-11-17/h2-14,20H,1H3,(H,23,24,25) |
InChI Key |
QNMAXQWVFIAICH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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